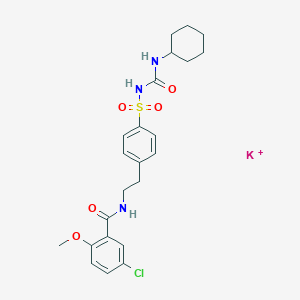

Glybenclamide Potassium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glybenclamide Potassium Salt is a derivative of glybenclamide, a second-generation sulfonylurea compound primarily used as an oral hypoglycemic agent. Glybenclamide is known for its ability to stimulate insulin secretion from pancreatic beta cells, making it a valuable treatment for type 2 diabetes mellitus . The potassium salt form of glybenclamide enhances its solubility and stability, making it more effective in pharmaceutical formulations .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Glybenclamide Potassium Salt involves the crystallization of glybenclamide with potassium ions under controlled conditions. The process typically includes dissolving glybenclamide in a suitable solvent, such as methanol or ethanol, followed by the addition of a potassium salt, such as potassium hydroxide or potassium chloride. The mixture is then subjected to crystallization by slow evaporation or cooling .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar principles. Large-scale reactors and crystallizers are employed to ensure consistent quality and yield. The process may involve additional purification steps, such as recrystallization or filtration, to obtain the desired polymorphic form of the salt .

化学反应分析

Types of Reactions: Glybenclamide Potassium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert glybenclamide derivatives into their corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various glybenclamide derivatives with modified sulfonylurea groups.

科学研究应用

Glybenclamide Potassium Salt has a wide range of scientific research applications:

作用机制

Glybenclamide Potassium Salt exerts its effects by inhibiting ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased intracellular calcium levels. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion . Additionally, glybenclamide has been shown to act on microvessels to reduce edema formation and secondary hemorrhage in the central nervous system .

相似化合物的比较

Glybenclamide Sodium Salt: Similar in function but differs in solubility and stability properties.

Glybenclamide Ammonium Salt: Another derivative with distinct polymorphic forms and solubility characteristics.

Other Sulfonylureas: Compounds such as glimepiride and glipizide share similar mechanisms of action but differ in pharmacokinetic profiles and side effects.

Uniqueness of Glybenclamide Potassium Salt: this compound stands out due to its enhanced solubility and stability compared to other salts of glybenclamide. This makes it particularly suitable for pharmaceutical formulations, ensuring better bioavailability and therapeutic efficacy .

生物活性

Glybenclamide potassium salt, commonly known as glyburide, is a sulfonylurea medication primarily used to treat type 2 diabetes. It functions by stimulating insulin secretion from pancreatic beta cells and has additional biological activities that impact various physiological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and potential adverse effects.

Glybenclamide acts primarily as an antagonist of ATP-sensitive potassium (K_ATP) channels. These channels are crucial in regulating insulin secretion in response to glucose levels. By inhibiting these channels, glybenclamide causes depolarization of the beta-cell membrane, leading to increased calcium influx and subsequent insulin release.

- K_ATP Channel Composition : The K_ATP channel is composed of four pore-forming subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits, which work together to control potassium ion flow across cell membranes .

1. Antidiabetic Effects

Glybenclamide is effective in lowering blood glucose levels in patients with type 2 diabetes. It enhances insulin secretion and improves glycemic control.

2. Anti-inflammatory Properties

Recent studies indicate that glybenclamide exhibits anti-inflammatory effects across various models:

- Respiratory Diseases : In models of bronchopulmonary dysplasia, glybenclamide reduced markers of inflammation such as IL-1β and neutrophil infiltration .

- Urological Conditions : In cystitis models, it decreased bladder mucosal edema and neutrophil infiltration .

- Cardiovascular Protection : Glybenclamide has shown protective roles in ischemia-reperfusion injury by modulating inflammatory responses .

3. Neuroprotective Effects

Glybenclamide may also exert neuroprotective effects by inhibiting K_ATP channels in the central nervous system (CNS), potentially protecting against neurodegenerative diseases .

Table 1: Summary of Glybenclamide's Biological Activities

| Study Focus | Model/Subject | Key Findings |

|---|---|---|

| Anti-inflammatory effects | Bronchopulmonary dysplasia mice | Reduced IL-1β levels and neutrophil counts |

| Urological inflammation | Cystitis rat model | Decreased mucosal edema and inflammatory cell infiltration |

| Cardiovascular protection | Ischemia-reperfusion injury | Modulated inflammatory responses |

| Neuroprotection | CNS models | Inhibition of K_ATP channels leads to neuroprotection |

Adverse Effects and Toxicity

While glybenclamide is generally well-tolerated, it can cause hypoglycemia as a significant adverse effect due to its mechanism of action on insulin secretion. Other potential side effects include gastrointestinal disturbances and allergic reactions. Long-term use may also lead to weight gain, which is a concern for diabetic patients.

Liver Toxicity

Research indicates that glybenclamide may have implications for liver function, particularly concerning its metabolism and potential hepatotoxicity when used alongside other medications . Understanding the mode-of-action pathways related to liver toxicity is essential for evaluating the safety profile of glybenclamide.

属性

IUPAC Name |

potassium;5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);/q;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJMFLAYIQKSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClKN3O5S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。